molecular formula C18H19NO3 B5067029 2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline

2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline

Cat. No.: B5067029
M. Wt: 297.3 g/mol
InChI Key: YHKAYCDNFJKVEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound that features a benzodioxole moiety and an isoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups such as halides or alkyl groups.

Mechanism of Action

The mechanism of action of 2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline stands out due to its unique combination of the benzodioxole and isoquinoline moieties. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-20-16-8-13(9-17-18(16)22-12-21-17)10-19-7-6-14-4-2-3-5-15(14)11-19/h2-5,8-9H,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKAYCDNFJKVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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